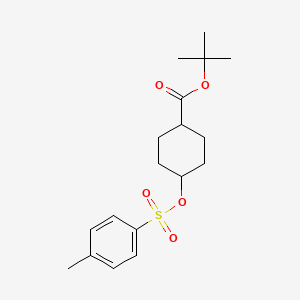

trans 4-(Toluene-4-sulfonyloxy)-cyclohexanecarboxylic acid tert-butyl ester

Description

This compound is a cyclohexane derivative featuring a tert-butyl ester group and a toluene-4-sulfonyloxy (tosyloxy) substituent in the trans configuration. The tosyloxy group acts as a versatile leaving group, making the compound valuable in nucleophilic substitution reactions, particularly in pharmaceutical and organic synthesis. Its trans configuration enhances steric stability compared to cis isomers, as evidenced by studies on analogous trans-4-tert-butylcyclohexane derivatives .

Properties

Molecular Formula |

C18H26O5S |

|---|---|

Molecular Weight |

354.5 g/mol |

IUPAC Name |

tert-butyl 4-(4-methylphenyl)sulfonyloxycyclohexane-1-carboxylate |

InChI |

InChI=1S/C18H26O5S/c1-13-5-11-16(12-6-13)24(20,21)23-15-9-7-14(8-10-15)17(19)22-18(2,3)4/h5-6,11-12,14-15H,7-10H2,1-4H3 |

InChI Key |

SWKRNHWAVLWNIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCC(CC2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of trans 4-(Toluene-4-sulfonyloxy)-cyclohexanecarboxylic acid tert-butyl ester typically involves the reaction of tosyl chloride with N-BOC-4-hydroxypiperidine . The reaction is carried out under mild conditions, often in the presence of a base such as pyridine or triethylamine, to facilitate the formation of the sulfonate ester. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield .

Chemical Reactions Analysis

Trans 4-(Toluene-4-sulfonyloxy)-cyclohexanecarboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonate ester group can be replaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to yield alcohols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid.

Common reagents used in these reactions include tosyl chloride, pyridine, triethylamine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Applications

Trans 4-(Toluene-4-sulfonyloxy)-cyclohexanecarboxylic acid tert-butyl ester has been studied for its potential biological activities:

- Enzyme Inhibition : Research indicates that derivatives of cyclohexanecarboxylic acids can act as inhibitors for various enzymes, including arginase. These compounds may play a role in modulating metabolic pathways relevant to conditions such as cancer and hypertension .

- Anticancer Activity : Some studies suggest that related compounds exhibit anticancer properties by inhibiting cell growth in various cancer cell lines. For instance, modifications to cyclohexanecarboxylic acids have shown effectiveness against breast cancer cell lines, indicating potential therapeutic applications .

Material Science Applications

In material science, this compound serves as an important intermediate for the synthesis of polymers:

- Polymer Modifiers : The compound can be utilized as a modifier in the production of polyamidoamine dendrimers. These dendrimers are significant for drug delivery systems due to their ability to encapsulate therapeutic agents and improve bioavailability .

- Synthesis of Functional Polymers : The compound is also involved in synthesizing functional polymers that exhibit desirable properties such as enhanced solubility and stability. Its sulfonate group can impart ionic characteristics to polymers, potentially improving their performance in various applications .

Case Studies

- Arginase Inhibition : A study focusing on the inhibition of arginase by cyclohexanecarboxylic acid derivatives demonstrated that specific structural modifications could enhance inhibitory activity. This research highlights the potential for developing new therapeutic agents targeting metabolic disorders .

- Polymer Development : Research on polyamidoamine dendrimers synthesized from this compound showed improved drug delivery capabilities compared to traditional polymer systems. The study emphasized the importance of functionalization in achieving desired biological interactions .

Mechanism of Action

The mechanism of action of trans 4-(Toluene-4-sulfonyloxy)-cyclohexanecarboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate ester group can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonyloxy-Containing Analogs

4-(Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid tert-butyl ester (CAS 118811-07-7)

- Structural Differences : Replaces the cyclohexane ring with a piperidine ring.

- Physical Properties :

- Reactivity : The piperidine ring introduces nitrogen, enabling participation in amination or coordination chemistry. However, the smaller ring size may reduce steric hindrance compared to the cyclohexane analog.

Trans toluene-4-sulfonic acid 3-(4-tert-butoxycarbonylamino-cyclohexyl)-propyl ester (MFCD31579414)

- Structural Differences : Features a propyl linker between the cyclohexyl and tosyloxy groups.

- Purity : 95% (HPLC) .

- Applications : The extended alkyl chain may improve lipid solubility, enhancing bioavailability in drug design.

Data Table: Key Physical Properties of Sulfonyloxy Analogs

*Estimated based on structural similarity. †Assumed from synthesis protocols for related compounds . ‡Calculated from molecular formula (C₂₁H₃₁NO₅S).

Cyclohexane Derivatives Without Sulfonyloxy Groups

trans-4-tert-Butylcyclohexanecarboxylic acid

Functional Group Variants

{4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester (CAS 1353943-66-4)

- Structural Differences: Replaces tosyloxy with a chloro-acetyl-ethyl-amino group.

- Reactivity : The chloro-acetyl group enhances electrophilicity, favoring nucleophilic displacement reactions. This contrasts with the tosyloxy group, which is a better leaving group but less reactive toward electrophiles .

Key Research Findings

- Steric Effects : Trans cyclohexane derivatives exhibit higher stability and crystallinity than cis isomers, simplifying purification .

- Leaving Group Efficiency : Tosyloxy groups outperform mesyl or triflyl groups in certain nucleophilic substitutions due to balanced reactivity and cost-effectiveness .

- Purity Challenges : Achieving >95% purity often requires chromatography or recrystallization, as seen in analogs like MFCD31579414 .

Biological Activity

trans 4-(Toluene-4-sulfonyloxy)-cyclohexanecarboxylic acid tert-butyl ester is a compound of interest in medicinal chemistry, particularly due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, synthesizing findings from various studies, patents, and research articles.

Chemical Structure and Properties

The compound has the following molecular formula: C15H20O5S. It features a cyclohexane ring substituted with a toluene-4-sulfonyloxy group and a tert-butyl ester at the carboxylic acid position. This structure is significant for its reactivity and interaction with biological targets.

1. Pharmacological Potential

Research indicates that derivatives of cyclohexanecarboxylic acids exhibit various pharmacological activities, including anti-inflammatory and analgesic effects. The modifications made to the cyclohexane structure, such as sulfonylation, can enhance these properties.

- Anti-inflammatory Activity : Compounds similar to trans 4-(Toluene-4-sulfonyloxy)-cyclohexanecarboxylic acid have shown promise in reducing inflammation in preclinical models. For instance, analogs have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway .

- Analgesic Effects : The compound's structural similarity to known analgesics suggests it may also possess pain-relieving properties. Studies on related compounds have demonstrated efficacy in reducing pain responses in animal models .

The mechanism by which trans 4-(Toluene-4-sulfonyloxy)-cyclohexanecarboxylic acid exerts its effects is likely linked to its ability to modulate signaling pathways involved in pain and inflammation. The sulfonyl group may enhance binding affinity to target proteins or receptors, influencing their activity.

Study 1: Synthesis and Activity Evaluation

A study focused on synthesizing various derivatives of cyclohexanecarboxylic acids, including this compound, evaluated their biological activity through in vitro assays against COX enzymes. Results indicated a significant reduction in COX-2 activity, suggesting potential as an anti-inflammatory agent .

Study 2: Analgesic Testing

In another investigation, the analgesic properties of structurally related compounds were assessed using a formalin test in rats. The results showed that compounds with similar substituents exhibited reduced pain responses compared to controls, indicating that trans 4-(Toluene-4-sulfonyloxy)-cyclohexanecarboxylic acid may also provide similar benefits .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the established synthetic routes for preparing trans-4-(Toluene-4-sulfonyloxy)-cyclohexanecarboxylic acid tert-butyl ester, and how is stereochemical purity ensured during synthesis?

The synthesis typically involves two key steps:

Protection of the carboxylic acid group : The cyclohexanecarboxylic acid is converted to its tert-butyl ester using standard esterification protocols (e.g., reaction with tert-butanol under acidic conditions).

Tosylation : The hydroxyl group at the 4-position of the cyclohexane ring is sulfonylated using toluene-4-sulfonyl chloride (tosyl chloride) in the presence of a base (e.g., pyridine or triethylamine).

Stereochemical purity is ensured through:

- Recrystallization : The trans isomer is selectively purified via recrystallization from hexane, achieving a melting point of 172–174°C .

- Chromatography : High-performance liquid chromatography (HPLC) or gas chromatography (GC) confirms ≥98.4% trans isomer purity by resolving diastereomeric impurities .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the trans configuration by analyzing coupling constants (e.g., axial-equatorial proton splitting in the cyclohexane ring) and tert-butyl group resonance .

- Chromatography : Reverse-phase HPLC or GC quantifies stereochemical purity (e.g., 98.4% trans isomer reported in ethyl ester derivatives) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 369.5 for CHNOS) .

Advanced Questions

Q. How does the trans configuration of the sulfonyloxy group influence the compound's reactivity in nucleophilic substitution reactions?

The trans configuration sterically hinders nucleophilic attack at the sulfonate-bearing carbon, favoring elimination over substitution under solvolysis conditions. For example:

- In ethanol/water mixtures, solvolysis of analogous trans-cyclohexyl tosylates produces 4-tert-butylcyclohexene (20–30% yield) via an E2 mechanism, rather than substitution products .

- The rigid chair conformation of the trans isomer restricts access to the sulfonate leaving group, increasing activation energy for S2 pathways .

Q. What experimental strategies can differentiate between substitution and elimination pathways when using this compound as an intermediate?

To distinguish pathways:

- Product Analysis : Use GC-MS to detect elimination products (e.g., cyclohexene) and substitution products (e.g., acetates or sulfites). For example, in reactions with ethyl sulfite, substitution yields trans-4-tert-butylcyclohexyl ethyl sulfite, while elimination forms 4-tert-butylcyclohexene .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor substitution, whereas protic solvents (e.g., ethanol) promote elimination due to stabilization of transition states .

- Kinetic Studies : Monitor reaction rates under varying temperatures; elimination typically has higher activation energy .

Q. How do reaction conditions (solvent, temperature) affect the stability and decomposition profile of this compound?

- Acidic/Basic Conditions : Strong acids or bases hydrolyze the tert-butyl ester, releasing the free carboxylic acid. For example, HCl in dioxane cleaves the ester group within 2 hours at 25°C .

- Thermal Stability : Heating above 100°C in polar solvents (e.g., DMSO) accelerates sulfonate elimination, forming cyclohexene derivatives. Controlled temperatures (<50°C) mitigate decomposition .

- Moisture Sensitivity : Storage under anhydrous conditions (e.g., molecular sieves) prevents ester hydrolysis, which is critical for long-term stability .

Q. What methodologies are recommended for resolving contradictions in stereochemical outcomes reported across studies?

- X-ray Crystallography : Unambiguously assigns the trans configuration by resolving crystal structures .

- Dynamic NMR (DNMR) : Detects conformational exchange in solution, confirming the rigidity of the trans cyclohexane ring .

- Comparative Reactivity Studies : Contrast reaction rates and product distributions with cis isomers to validate steric/electronic effects .

Q. How can computational modeling complement experimental data in predicting the compound's reactivity?

- Density Functional Theory (DFT) : Calculates transition-state energies to rationalize preference for elimination (e.g., lower energy barrier for E2 vs. S2 in trans isomers) .

- Molecular Dynamics (MD) : Simulates solvent effects on sulfonate group accessibility, guiding solvent selection for desired pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.